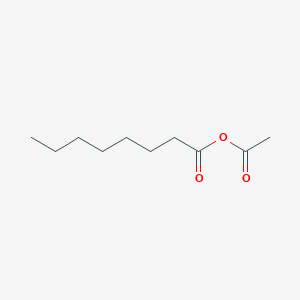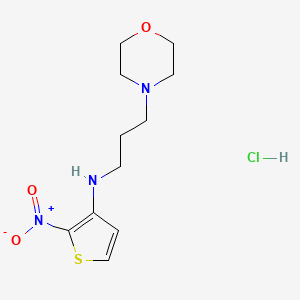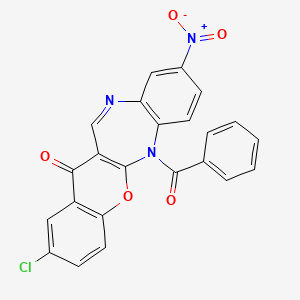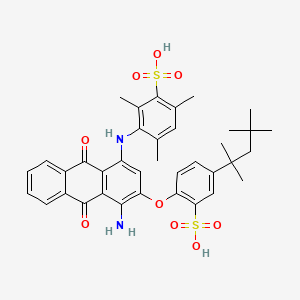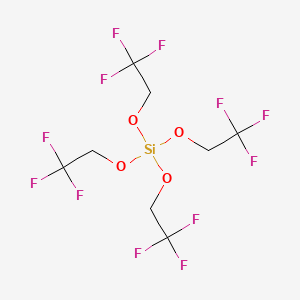
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester is a chemical compound with the formula C8H8F12O4Si. This compound is characterized by its high molecular weight of 424.214 g/mol and a boiling point of 165-166°C at 750 Torr .
Vorbereitungsmethoden
The synthesis of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester typically involves the reaction of silicic acid with 2,2,2-trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve the use of advanced techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes. Detailed studies are required to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester can be compared with other similar compounds such as:
Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester: This compound has a similar structure but different ester groups, leading to variations in properties and applications.
Tetraethyl silicate: Another silicon-based ester with different alkyl groups, used in various industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Eigenschaften
CAS-Nummer |
338-39-6 |
|---|---|
Molekularformel |
C8H8F12O4Si |
Molekulargewicht |
424.21 g/mol |
IUPAC-Name |
tetrakis(2,2,2-trifluoroethyl) silicate |
InChI |
InChI=1S/C8H8F12O4Si/c9-5(10,11)1-21-25(22-2-6(12,13)14,23-3-7(15,16)17)24-4-8(18,19)20/h1-4H2 |
InChI-Schlüssel |
MRBWGPMSUYEXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)O[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


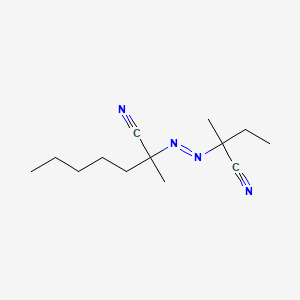


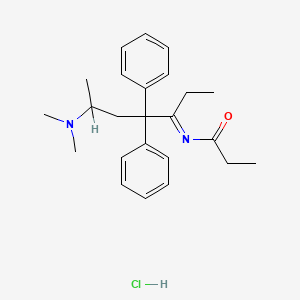
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
